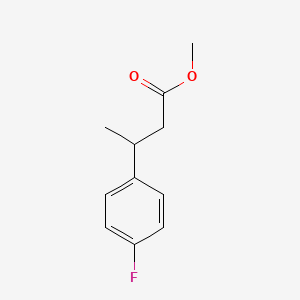

Methyl 2-(4-bromophenyl)-2-cyanoacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, “methyl 4-bromophenylacetate” can be made from “4-bromophenylacetic acid” by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Another compound, “2-(4-bromophenyl)-2-methylpropionic acid”, can be prepared by selective bromination of “2-methyl-2-phenylpropanoic acid” on an aqueous medium .Molecular Structure Analysis

The molecular structure of a compound similar to “Methyl 2-(4-bromophenyl)-2-cyanoacetate”, namely “methyl (4-bromophenyl)acetate”, has a linear formula of C9H9BrO2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described. For example, a reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “methyl (4-bromophenyl)acetate”, include a molecular weight of 229.075 and a linear formula of C9H9BrO2 . Another similar compound, “2-(4-bromophenyl)-2-methylpropionic acid”, has a melting point of 122-124°C .Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Application : The compound 2-Methyl-2-(P-Bromophenyl)Propionic Acid, which is structurally similar to Methyl 2-(4-bromophenyl)-2-cyanoacetate, has applications in the field of medicine . It is a non-steroidal anti-inflammatory drug (NSAIDs) with analgesic, antipyretic, and anti-inflammatory effects .

- Method : This compound is often used to treat symptoms such as pain and fever caused by inflammation .

- Results : The effectiveness of this compound would be determined by its ability to alleviate the symptoms it is used to treat .

-

Organic Chemistry

- Application : The novel compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .

- Method : The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments .

- Results : The compound was successfully synthesized and its structure was confirmed .

-

Medicinal Chemistry

- Application : Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

- Results : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Safety And Hazards

Direcciones Futuras

The future directions for the study of “Methyl 2-(4-bromophenyl)-2-cyanoacetate” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, a novel compound with promising antibacterial activity has been synthesized via a four-step protocol .

Propiedades

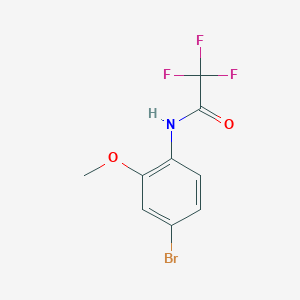

IUPAC Name |

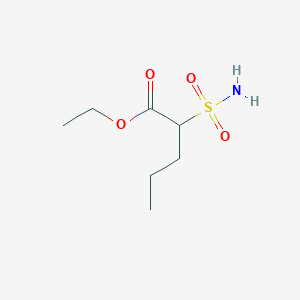

methyl 2-(4-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXPRWNVJMNMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromophenyl)-2-cyanoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)

![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)

![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)